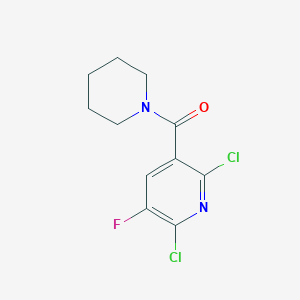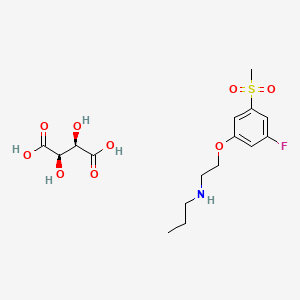
Mesdopetam L-tartrate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mesdopetam L-tartrate salt, also known as mesdopetam, is a novel dopamine D3 receptor antagonist. It has been developed primarily for the treatment of levodopa-induced dyskinesias, a severe form of involuntary movements commonly occurring in Parkinson’s disease. Mesdopetam also shows potential in treating Parkinson’s disease psychosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mesdopetam involves multiple steps, starting from the appropriate phenoxyethylamine derivative. The key steps include:
Formation of the phenoxyethylamine core: This involves the reaction of a substituted phenol with an appropriate alkylating agent.
Introduction of the fluoro and methylsulfonyl groups: These groups are introduced through electrophilic aromatic substitution reactions.
Formation of the L-tartrate salt: The final step involves the reaction of mesdopetam with L-tartaric acid to form the L-tartrate salt.
Industrial Production Methods
Industrial production of mesdopetam L-tartrate salt follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Mesdopetam undergoes several types of chemical reactions, including:
Oxidation: Mesdopetam can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert mesdopetam to its reduced forms.
Substitution: Mesdopetam can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of mesdopetam .
Wissenschaftliche Forschungsanwendungen
Mesdopetam L-tartrate salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dopamine receptor antagonism.
Biology: Investigated for its effects on dopamine receptors in various biological systems.
Medicine: Primarily researched for its potential in treating Parkinson’s disease-related conditions, such as levodopa-induced dyskinesias and psychosis.
Wirkmechanismus
Mesdopetam exerts its effects by antagonizing dopamine D3 receptors. This action helps to mitigate the involuntary movements and psychosis associated with Parkinson’s disease. The molecular targets include dopamine D3 receptors, and the pathways involved are primarily related to dopamine signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clozapine: An antipsychotic used to treat schizophrenia and Parkinson’s disease psychosis.
Pimavanserin: Used to treat Parkinson’s disease psychosis.
Experimental D3 antagonists: Various compounds under investigation for their potential to treat Parkinson’s disease-related conditions.
Uniqueness of Mesdopetam
Mesdopetam is unique in its dual action of mitigating both dyskinesias and psychosis without significantly affecting normal motor functions. This makes it a promising candidate for treating Parkinson’s disease-related conditions .
Eigenschaften
Molekularformel |
C16H24FNO9S |
|---|---|
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H18FNO3S.C4H6O6/c1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16;5-1(3(7)8)2(6)4(9)10/h7-9,14H,3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI-Schlüssel |
RVVLSGZJNROIAK-LREBCSMRSA-N |
Isomerische SMILES |
CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


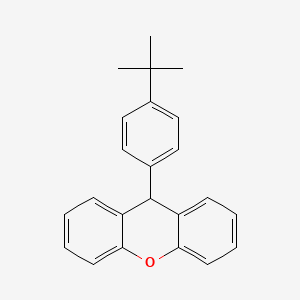
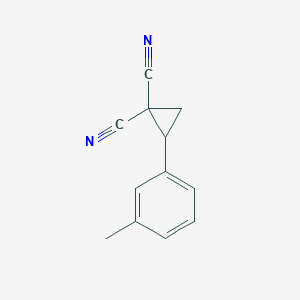

![2-[(2-Methylprop-2-en-1-yl)amino]benzonitrile](/img/structure/B14115044.png)
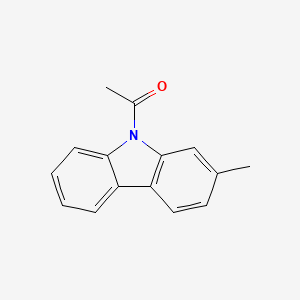
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14115067.png)

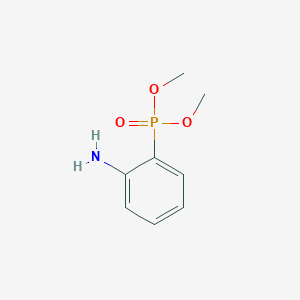

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14115084.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14115095.png)
![3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115099.png)
